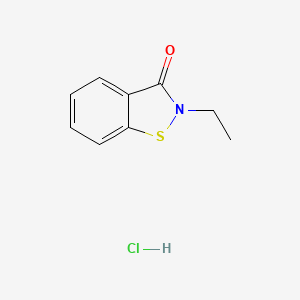![molecular formula C11H18O2 B14388065 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane CAS No. 89995-43-7](/img/structure/B14388065.png)
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes further reactions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
科学的研究の応用
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related spiro compound with similar structural features.
Cyclohexanone ethylene acetal: Another compound with a similar ketal structure.
2,2-Pentamethylene-1,3-dioxolane: A compound with a related dioxolane ring system.
Uniqueness
2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro structure and the presence of a methylidene group. This gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
89995-43-7 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H18O2/c1-9-10(2,3)13-11(12-9)7-5-4-6-8-11/h1,4-8H2,2-3H3 |
InChIキー |
IZWJGSITTYJCHR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C)OC2(O1)CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
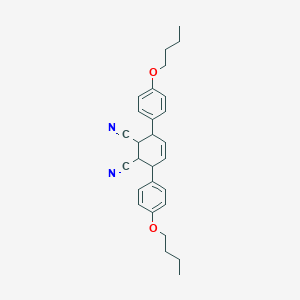
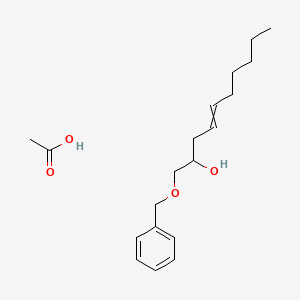
methanone](/img/structure/B14388023.png)

carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
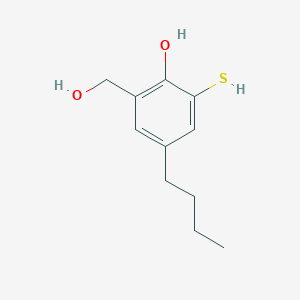
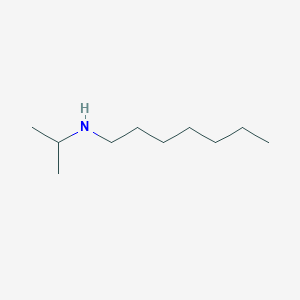


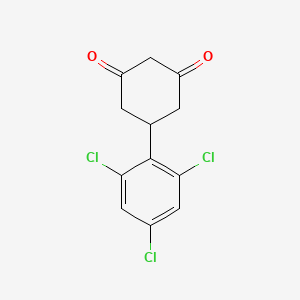
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
